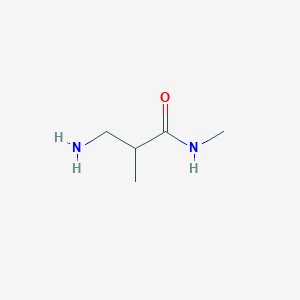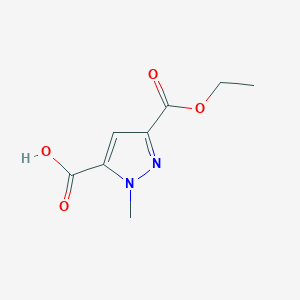![molecular formula C13H13NO2S B177475 4-{[(5-甲基-2-噻吩基)甲基]氨基}苯甲酸 CAS No. 805994-90-5](/img/structure/B177475.png)
4-{[(5-甲基-2-噻吩基)甲基]氨基}苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety substituted with a 5-methyl-2-thienylmethylamino group
科学研究应用
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenemethanol and 4-aminobenzoic acid.
Formation of Intermediate: The 5-methyl-2-thiophenemethanol is first converted to 5-methyl-2-thienylmethylamine through a reductive amination process.
Coupling Reaction: The intermediate 5-methyl-2-thienylmethylamine is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins.
相似化合物的比较
4-{[(2-Thienyl)methyl]amino}benzoic acid: Similar structure but lacks the methyl group on the thienyl ring.
4-{[(5-Methyl-2-furyl)methyl]amino}benzoic acid: Similar structure with a furan ring instead of a thienyl ring.
Uniqueness:
- The presence of the 5-methyl group on the thienyl ring in 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
属性
IUPAC Name |
4-[(5-methylthiophen-2-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRIKZHHXMJMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424273 |
Source


|
| Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805994-90-5 |
Source


|
| Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)




![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)




